molecular formula C21H23NO4 B11383989 3,5,9-trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one

3,5,9-trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11383989
M. Wt: 353.4 g/mol
InChI Key: NXAHPKGWMHMHFW-UHFFFAOYSA-N
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Description

3,5,9-Trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a furochromene core with various substituents, makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,9-trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Furochromene Core: This step involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions to form the furochromene ring.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile on the furochromene core.

    Final Modifications: The final steps may include methylation and oxidation reactions to introduce the methyl groups and the oxo group, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3,5,9-Trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions where the substituents are more reactive.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of furochromenes and their derivatives.

Biology

Biologically, 3,5,9-trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one has shown potential in various assays for its antimicrobial, anti-inflammatory, and antioxidant activities.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5,9-trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Furochromenes: Other furochromenes with different substituents can be compared to understand the impact of structural variations on biological activity.

    Coumarins: Compounds like coumarins, which share a similar core structure, can provide insights into the unique properties of the furochromene derivatives.

Uniqueness

The uniqueness of 3,5,9-trimethyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

3,5,9-trimethyl-6-(2-oxo-2-piperidin-1-ylethyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H23NO4/c1-12-11-25-19-14(3)20-16(9-15(12)19)13(2)17(21(24)26-20)10-18(23)22-7-5-4-6-8-22/h9,11H,4-8,10H2,1-3H3

InChI Key

NXAHPKGWMHMHFW-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCCCC4)C)C

Origin of Product

United States

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